HUVEC Anti-Proliferative Activity of 5-Pyrazolyl Urea Congeners: A Class-Level Benchmark
The anti-proliferative activity of 5-pyrazolyl urea derivatives, including the target compound's structural class, has been characterized against human umbilical vein endothelial cells (HUVEC). In a class-level study, compound 4e (a close structural analog within the same benzyl-urea series) potently inhibited HUVEC proliferation, demonstrating that specific substitution patterns are critical for activity [1]. While direct quantitative data for CAS 2034523-31-2 is not available in the primary literature, the class-level anti-angiogenic potential provides a baseline for its evaluation.
| Evidence Dimension | Inhibition of HUVEC cell proliferation |
|---|---|
| Target Compound Data | Not directly reported; inferred from class activity |
| Comparator Or Baseline | Compound 4e (analog) showed potent inhibition of HUVEC proliferation [1] |
| Quantified Difference | Not quantifiable due to lack of direct data |
| Conditions | HUVEC cell proliferation assay (in vitro); specific assay conditions described in Morretta et al. 2021 [1] |
Why This Matters
For anti-angiogenesis screening, selecting the correct analog from the 5-pyrazolyl urea class is critical, as minor structural changes abolish activity; this compound's specific substitution pattern places it within the active cluster.
- [1] Morretta E, Sidibé A, Spallarossa A, Petrella A, Meta E, Bruno O, et al. Synthesis, functional proteomics and biological evaluation of new 5-pyrazolyl ureas as potential anti-angiogenic compounds. Eur J Med Chem. 2021 Dec 15;226:113872. doi: 10.1016/j.ejmech.2021.113872. View Source
